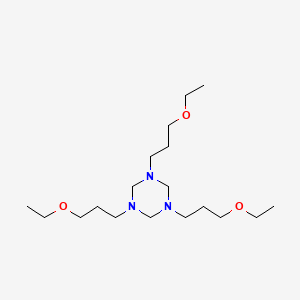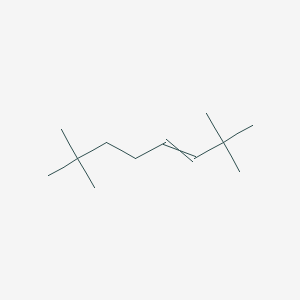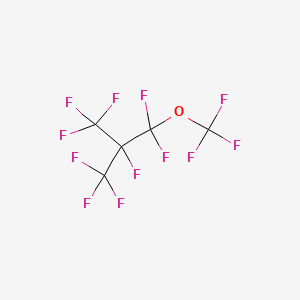
Diethyl (3-chlorobut-2-enoyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (3-chlorobut-2-enoyl)propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a 3-chlorobut-2-enoyl group attached to a propanedioate moiety
准备方法
Synthetic Routes and Reaction Conditions
Diethyl (3-chlorobut-2-enoyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with 3-chlorobut-2-enoyl chloride. The reaction typically involves the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl propanedioate. This enolate ion then undergoes nucleophilic substitution with 3-chlorobut-2-enoyl chloride to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Diethyl (3-chlorobut-2-enoyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 3-chlorobut-2-enoyl group.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used to generate the enolate ion from diethyl propanedioate.
3-Chlorobut-2-enoyl Chloride: Used as the alkylating agent in the synthesis of the compound.
Aqueous Hydrochloric Acid: Used for hydrolysis of the ester groups.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Substituted Monocarboxylic Acids: Formed through decarboxylation reactions.
科学研究应用
Diethyl (3-chlorobut-2-enoyl)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
作用机制
The mechanism of action of diethyl (3-chlorobut-2-enoyl)propanedioate involves the formation of enolate ions, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in organic synthesis, the enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds .
相似化合物的比较
Similar Compounds
Diethyl Malonate: A similar compound with two ester groups and no additional substituents.
Diethyl (2-bromoethyl)malonate: Similar structure but with a bromoethyl group instead of a chlorobut-2-enoyl group.
Diethyl (2-chloroethyl)malonate: Similar structure but with a chloroethyl group instead of a chlorobut-2-enoyl group.
Uniqueness
Diethyl (3-chlorobut-2-enoyl)propanedioate is unique due to the presence of the 3-chlorobut-2-enoyl group, which imparts distinct reactivity and properties compared to other malonic esters. This makes it valuable in specific synthetic applications where such reactivity is desired .
属性
CAS 编号 |
110014-13-6 |
|---|---|
分子式 |
C11H15ClO5 |
分子量 |
262.68 g/mol |
IUPAC 名称 |
diethyl 2-(3-chlorobut-2-enoyl)propanedioate |
InChI |
InChI=1S/C11H15ClO5/c1-4-16-10(14)9(11(15)17-5-2)8(13)6-7(3)12/h6,9H,4-5H2,1-3H3 |
InChI 键 |
AIOQDZUFZLQJPY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(=O)C=C(C)Cl)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)




![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)



